molecular formula C18H17F3N2O B2942561 3-phenyl-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide CAS No. 1211014-69-5

3-phenyl-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide

Cat. No.: B2942561
CAS No.: 1211014-69-5
M. Wt: 334.342
InChI Key: FKLFJYDSPLAQEA-UHFFFAOYSA-N
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Description

3-phenyl-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide is a compound that has garnered significant interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known for its ability to enhance the biological activity and stability of molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide typically involves the reaction of 4-(trifluoromethyl)aniline with 3-phenylpyrrolidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or amines .

Scientific Research Applications

3-phenyl-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases where trifluoromethyl groups are known to enhance drug efficacy.

    Industry: It is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-phenyl-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-phenyl-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide apart is its unique combination of a pyrrolidine ring and a trifluoromethyl group, which together confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-phenyl-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O/c19-18(20,21)15-6-8-16(9-7-15)22-17(24)23-11-10-14(12-23)13-4-2-1-3-5-13/h1-9,14H,10-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLFJYDSPLAQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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